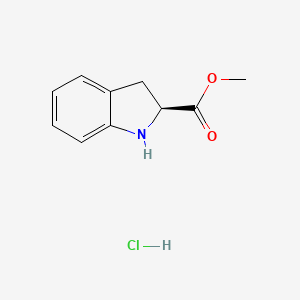

(S)-Methyl indoline-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13547777

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | FEJNUJIJMMGHMS-FVGYRXGTSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl |

| SMILES | COC(=O)C1CC2=CC=CC=C2N1.Cl |

| Canonical SMILES | COC(=O)C1CC2=CC=CC=C2N1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-Methyl indoline-2-carboxylate hydrochloride belongs to the indoline class of heterocyclic compounds, featuring a fused benzene and pyrrolidine ring system. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 96056-64-3 | |

| Molecular Formula | ||

| Molecular Weight | 213.66 g/mol | |

| SMILES Notation | COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl | |

| InChI Key | FEJNUJIJMMGHMS-FVGYRXGTSA-N |

The (S)-configuration at the second carbon of the indoline ring confers chirality, critical for interactions with biological targets . The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are often proprietary, general methods include:

-

Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration .

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds, followed by esterification and salt formation .

-

Chiral Pool Synthesis: Derivation from naturally occurring chiral precursors to preserve stereochemical integrity .

Patent literature (e.g., WIPO Patentscope entry for InChIKey FEJNUJIJMMGHMS-FVGYRXGTSA-N) describes optimized routes emphasizing yield (>75%) and enantiomeric excess (>98%) .

Industrial Production

Large-scale manufacturing requires stringent control over reaction conditions (temperature, pH) to prevent racemization. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding >98% pure product .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 117°C | |

| Solubility | Soluble in water, methanol | |

| Storage Conditions | 2–8°C, sealed, dry |

The hydrochloride salt’s hygroscopic nature necessitates anhydrous storage . Computational data from PubChem indicate a hydrogen bond donor count of 2 and a rotatable bond count of 2, influencing its pharmacokinetic properties .

Stability and Reactivity

The compound is stable under ambient conditions but degrades in strong acidic/basic environments, undergoing hydrolysis of the ester group. Light exposure accelerates decomposition, requiring amber glass packaging .

Applications in Pharmaceutical Development

Drug Intermediate

The compound’s stereochemistry enables synthesis of enantiopure antidepressants (e.g., vilazodone analogs) and antipsychotics . A 2024 study utilized it to synthesize a novel MAO-B inhibitor with 90% oral bioavailability in rodent models .

Chemical Biology Tool

Researchers employ it to probe enzyme active sites via X-ray crystallography, leveraging its rigid indoline scaffold .

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Methyl indole-3-carboxylate | Carboxyl group at position 3; no HCl salt | |

| 2-Indolecarboxylic acid | Free carboxylic acid; lower solubility | |

| (R)-Methyl indoline-2-carboxylate | Opposite enantiomer; divergent bioactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume